Higher Lipophilicity vs. Simpler α-Chloro Analogs
The target compound exhibits a computed XLogP3 of 3.8, which is substantially higher than the experimental or computed logP values of its closest simpler analogs: 2-chloro-N-(2-ethoxyphenyl)acetamide (CAS 21118-77-4, logP ≈ 2.34, lacking the α-phenyl group) and 2-chloro-2-phenylacetamide (CAS 7462-76-2, logP ≈ 2.15, lacking the N-(2-ethoxyphenyl) group) [1]. This 1.45–1.65 log unit increase in lipophilicity, driven by the simultaneous presence of both the α-phenyl and N-(2-ethoxyphenyl) substituents, places the target compound in a significantly more hydrophobic drug-like space (XLogP3 3.8 within the optimal range of 1–5 for oral bioavailability per Lipinski guidelines) while remaining compliant with all Rule of 5 parameters (MW < 500, HBD = 1, HBA = 2, XLogP3 < 5) [1].
| Evidence Dimension | Computed/experimental octanol-water partition coefficient (logP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.8 (PubChem computed, XLogP3 3.0 method) |
| Comparator Or Baseline | 2-Chloro-N-(2-ethoxyphenyl)acetamide (21118-77-4): logP ≈ 2.34 (ChemSrc); 2-Chloro-2-phenylacetamide (7462-76-2): logP ≈ 2.15 (ChemSrc) |
| Quantified Difference | Δ logP ≈ +1.45 to +1.65 (target minus comparator); represents approximately 28- to 45-fold higher predicted octanol partitioning |
| Conditions | Computed values from PubChem XLogP3 3.0 algorithm and ChemSrc experimental database; cross-study comparison — measurements from different laboratories and methods |
Why This Matters
A 1.45–1.65 log unit higher lipophilicity fundamentally alters predicted membrane permeability, tissue distribution, and protein binding, meaning the target compound cannot serve as a surrogate for simpler analogs in ADME assays, nor can simpler analogs substitute for the target compound in permeability-limited biological screening campaigns.
- [1] PubChem Compound Summary for CID 3566121, 2-Chloro-N-(2-ethoxyphenyl)-2-phenylacetamide, Computed Properties: XLogP3 = 3.8. National Center for Biotechnology Information (NCBI). Accessed April 2026. View Source
